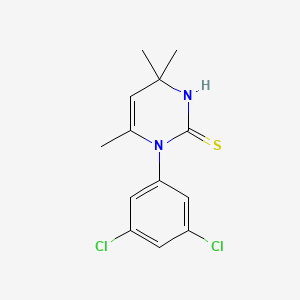
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸は、様々な科学分野において大きな可能性を秘めた複雑な有機化合物です。この化合物は、フタラジンコア、メトキシフェニル基、およびカルボン酸官能基を特徴としており、化学および医薬品研究の興味深い対象となっています。
準備方法
合成経路と反応条件
3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸の合成は、通常、多段階の有機反応を伴います
フタラジンコアの形成: このステップでは、ヒドラジン誘導体とフタル酸無水物を酸性または塩基性条件下で環化させることがよくあります。
メトキシフェニル基の導入: これは、求電子置換反応によって達成できます。この反応では、メトキシベンゼンと適切な触媒を使用してメトキシ基が導入されます。
工業生産方法
この化合物の工業生産では、上記合成経路を最適化して、高収率と高純度を確保することが必要になる可能性があります。これには、連続フロー反応器、高度な触媒、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、フェノール誘導体の生成につながります。
還元: 還元反応は、カルボニル基を標的にすることができ、ヒドロキシル誘導体に変換されます。
置換: この化合物中の芳香族環は、ハロゲン化、ニトロ化、またはスルホン化などの様々な置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲン(塩素、臭素)、硝酸、硫酸などの試薬は、制御された条件下で使用されて、目的の置換を実現します。
主な生成物
これらの反応から得られる主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってフェノール酸が得られる場合があり、還元によってアルコール誘導体が得られる可能性があります。
科学研究への応用
化学
化学では、3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と新規化合物の開発が可能になります。
生物学
生物学的に、この化合物は、酵素相互作用と代謝経路の研究に使用できます。その構造上の特徴から、様々な生物学的標的の活性を調べるための候補として考えられます。
医学
医学では、この化合物の潜在的な治療特性が注目されています。他の生物活性分子との構造類似性を考えると、抗炎症、抗菌、または抗癌活性を調べることができます。
産業
工業的には、この化合物は、新しい材料の開発や、医薬品および農薬の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, 3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer activities, given its structural similarity to other bioactive molecules.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。メトキシフェニル基は疎水性相互作用に関与し、カルボン酸基は生物学的巨大分子と水素結合を形成できます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 3-(4-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸
- 3-(3-ヒドロキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸
- 3-(3-メトキシフェニル)-4-ヒドロキシ-3,4-ジヒドロフタラジン-1-カルボン酸
独自性
これらの類似化合物と比較して、3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸は、その特定の置換パターンによって際立っています。このパターンは、反応性と生物学的標的との相互作用に影響を与える可能性があります。フェニル環の3位にメトキシ基が存在すると、電子特性と立体障害が大きく変化し、そのクラスの中でユニークなものになります。
この詳細な概要は、3-(3-メトキシフェニル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸の合成、反応、応用、作用機序、および類似化合物との比較を網羅しており、この化合物を包括的に理解することができます。
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(3-Hydroxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(3-Methoxyphenyl)-4-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid
Uniqueness
Compared to these similar compounds, 3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring can significantly alter its electronic properties and steric interactions, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c1-22-11-6-4-5-10(9-11)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) |
InChIキー |
SIGWRQVDZJYOIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652315.png)

![3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate](/img/structure/B11652327.png)
![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)

